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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyrimidine

Cat. No.: B078064

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-
methoxypyrimidine, a key intermediate in the synthesis of various biologically active
molecules. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents predicted data based on established spectroscopic principles
and data from structurally analogous compounds. Detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
provided to assist researchers in its characterization.

Physicochemical Properties

5-Bromo-2-methoxypyrimidine is a solid with a melting point ranging from 55.5 to 59.5 °C.[1]
It has a molecular formula of CsHsBrN20O and a molecular weight of 189.01 g/mol .[2]

Synthesis of 5-Bromo-2-methoxypyrimidine

A common synthetic route to 5-Bromo-2-methoxypyrimidine involves the nucleophilic
substitution of a halogen on the pyrimidine ring. For instance, it can be synthesized from 5-
bromo-2-chloropyrimidine by treatment with sodium methoxide in methanol at elevated
temperatures. The reaction mixture is stirred overnight, and after removal of the solvent, the
product is isolated by extraction and purified.[1]

Predicted Spectral Data
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The following tables summarize the anticipated *H NMR, 3C NMR, and Mass Spectrometry
data for 5-Bromo-2-methoxypyrimidine. These predictions are based on the analysis of
similar pyrimidine structures.

ble 1: licted * : :

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.5 Singlet 2H H-4, H-6
~4.0 Singlet 3H -OCHs

Note: The two protons on the pyrimidine ring are expected to be chemically equivalent and
appear as a single peak. The methoxy protons will appear as a sharp singlet in the upfield

region.
. i 13
Chemical Shift (6, ppm) Assignment
~165 C-2
~160 C-4,C-6
~110 C-5
~55 -OCHs

Note: The carbon atoms attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be
the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will
also be significantly shifted.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH3)

~1600-1450 Strong c=C ar.ld C.:=N stretching in the
aromatic ring

~1250 Strong Asymmetric C-O-C stretch

~1050 Strong Symmetric C-O-C stretch

~700-600 Strong C-Br stretch

Note: The IR spectrum will provide valuable information about the functional groups present in
the molecule.

Table 4: Predicted Mass Spectrometry Data

Predicted Relative

m/z lon

Abundance
188/190 [M]* High
157/159 [M - OCHs]* Medium
109 [M - Br]* Medium

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the
molecular ion due to the presence of bromine ("°Br and 8Br in an approximate 1:1 ratio).

Experimental Protocols

Detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like 5-
Bromo-2-methoxypyrimidine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: 5-10 mg of purified 5-Bromo-2-methoxypyrimidine is weighed and
dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
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CDCl3) in a standard 5 mm NMR tube.[3]

e 1H NMR Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer.
Typical acquisition parameters include:

o Number of scans: 16-64 (adjusted for optimal signal-to-noise).[3]

o Chemical shifts are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm).[3]

e 13C NMR Data Acquisition: The spectrum is acquired on the same spectrometer, typically
using a proton-decoupled pulse sequence.[3] Typical acquisition parameters include:

o

Pulse angle: 30-45°.[3]

[¢]

Acquisition time: 1-2 seconds.[3]

[e]

Relaxation delay: 2-10 seconds.[3]

[e]

Number of scans: 1024-4096 or more, as 3C has a low natural abundance.[3]

o

Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).[3]

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm~1. The
background spectrum of the clean ATR crystal is recorded first and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
For volatile compounds, Electron lonization (El) is a common method. For less volatile
compounds, soft ionization techniques like Electrospray lonization (ESI) can be used.[4]

« lonization: In El, molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[3] In ESI, the sample solution is sprayed through
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a heated capillary with a high voltage applied, generating charged droplets that produce
protonated molecules ([M+H]*).[3]

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).[3] High-resolution mass spectrometry
(HRMS) can be employed to determine the exact mass and confirm the elemental
composition with high accuracy.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 5-Bromo-2-methoxypyrimidine.
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Workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Bromo-2-
methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078064#5-bromo-2-methoxypyrimidine-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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